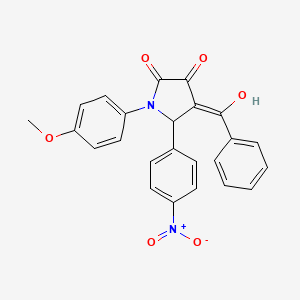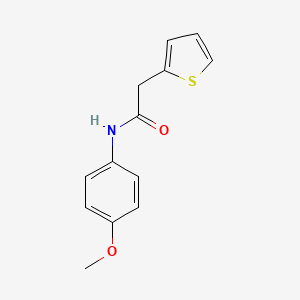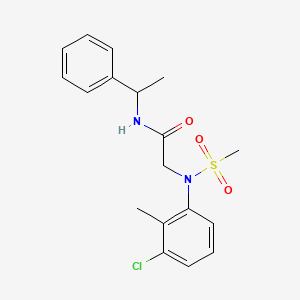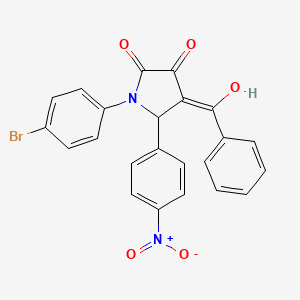![molecular formula C15H23NO4 B3919356 2-[(1-adamantylacetyl)amino]-3-hydroxypropanoic acid](/img/structure/B3919356.png)
2-[(1-adamantylacetyl)amino]-3-hydroxypropanoic acid
Vue d'ensemble
Description
2-[(1-adamantylacetyl)amino]-3-hydroxypropanoic acid, also known as N-Acetyl-1-adamantyl-L-proline (ALA), is a synthetic compound that has been extensively studied for its potential therapeutic applications. ALA is a derivative of the amino acid proline and has a unique adamantyl group attached to its acetyl moiety. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mécanisme D'action
ALA exerts its biological effects through multiple mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. ALA also activates the AMPK pathway, which regulates cellular energy metabolism and has been implicated in anti-tumor and neuroprotective effects. Additionally, ALA has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
ALA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. ALA also reduces the expression of pro-inflammatory cytokines and increases the expression of anti-inflammatory cytokines. In addition, ALA has been found to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
ALA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. ALA has also been extensively studied for its biological activities, making it a well-characterized compound for research. However, ALA also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, ALA has low solubility in water, which may require the use of organic solvents for experiments.
Orientations Futures
There are several future directions for research on ALA. One area of interest is the development of ALA-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of ALA as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the anti-tumor effects of ALA could be further explored for potential cancer therapies. Finally, the development of more efficient synthesis methods and formulations of ALA could improve its potential for therapeutic applications.
Applications De Recherche Scientifique
ALA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. ALA has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, ALA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c17-8-12(14(19)20)16-13(18)7-15-4-9-1-10(5-15)3-11(2-9)6-15/h9-12,17H,1-8H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQREZQJIQHREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1-Adamantyl)acetyl]amino]-3-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-isopropylbenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3919276.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919282.png)



![3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3919329.png)
![1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B3919335.png)
![ethyl 7-methyl-5-[4-(methylthio)phenyl]-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3919341.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3919354.png)

![3-({3-[2-(4-bromophenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919362.png)

![1-(2-fluorobenzyl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3919369.png)